N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,4-dichlorophenyl group and an acetamide moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide typically involves the reaction of 2,4-dichloroaniline with acetic anhydride to form N-(2,4-dichlorophenyl)acetamide. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. These methods allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By binding to these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)acetamide: A precursor in the synthesis of the target compound.
2,4-Dichlorobenzimidazole: A structurally similar compound with different biological activities.
Benzimidazole: The parent compound with a wide range of derivatives exhibiting various biological properties.
Uniqueness
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzimidazole derivatives. The presence of the 2,4-dichlorophenyl group enhances its ability to interact with molecular targets, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c1-8(21)18-10-3-5-13-14(7-10)20-15(19-13)11-4-2-9(16)6-12(11)17/h2-7H,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTUMTHXZYHSLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.